molecular formula C36H48O19 B235925 Pedicularioside H CAS No. 138989-16-9

Pedicularioside H

Cat. No. B235925
CAS RN: 138989-16-9
M. Wt: 784.8 g/mol
InChI Key: CPJOAPUBOVBXHM-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pedicularioside H is a natural compound that is found in Pedicularis kansuensis Maxim, a plant species that is native to China. The compound has gained attention in the scientific community due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of Pedicularioside H is not fully understood. However, studies have shown that the compound may exert its therapeutic effects by modulating various signaling pathways in the body. For example, it has been found to inhibit the production of inflammatory cytokines and reduce the activity of enzymes involved in the inflammatory response. It may also activate certain cellular pathways that promote cell survival and prevent cell death.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. For example, it has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It may also reduce the activity of enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Additionally, this compound has been found to have antioxidant properties and may protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using Pedicularioside H in lab experiments is that it is a natural compound that is found in a plant species. This makes it a potentially safer alternative to synthetic compounds. Additionally, the compound has been found to have various therapeutic properties, which makes it a promising candidate for further research. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target the compound's therapeutic effects.

Future Directions

There are several future directions for research on Pedicularioside H. One area of interest is the compound's potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine the compound's efficacy in treating these diseases and to elucidate its mechanism of action. Additionally, research on the compound's potential anti-tumor effects may lead to the development of new cancer treatments. Finally, more research is needed to determine the safety and toxicity of this compound in humans.

Scientific Research Applications

Pedicularioside H has been the subject of numerous scientific studies due to its potential therapeutic properties. Research has shown that the compound has anti-inflammatory, analgesic, and anti-tumor effects. It has also been found to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

138989-16-9

Molecular Formula

C36H48O19

Molecular Weight

784.8 g/mol

IUPAC Name

[4-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethoxy]-2-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C36H48O19/c1-17-26(41)27(42)28(43)33(52-17)50-14-24-30(54-25(40)9-6-18-4-7-20(38)22(12-18)47-2)31(55-35-32(45)36(46,15-37)16-51-35)29(44)34(53-24)49-11-10-19-5-8-21(39)23(13-19)48-3/h4-9,12-13,17,24,26-35,37-39,41-46H,10-11,14-16H2,1-3H3/b9-6+

InChI Key

CPJOAPUBOVBXHM-RMKNXTFCSA-N

Isomeric SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)OC)O)OC4C(C(CO4)(CO)O)O)OC(=O)/C=C/C5=CC(=C(C=C5)O)OC)O)O)O

SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)OC)O)OC4C(C(CO4)(CO)O)O)OC(=O)C=CC5=CC(=C(C=C5)O)OC)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)OC)O)OC4C(C(CO4)(CO)O)O)OC(=O)C=CC5=CC(=C(C=C5)O)OC)O)O)O

synonyms

1'-O-beta-D-(3-methoxy-4-hydroxy-beta-phenyl)ethyl-4'-O-feruloyl-beta-D-apiosyl(1-3')-alpha-L-rhamnosyl-(1-6')-glucopyranoside
pedicularioside H

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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